![molecular formula C18H17N5O5S B2544677 N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide CAS No. 900004-11-7](/img/no-structure.png)

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

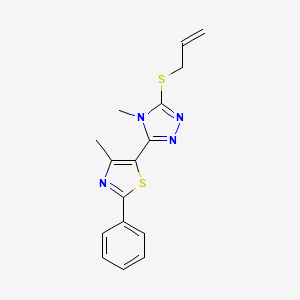

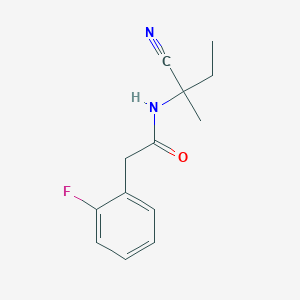

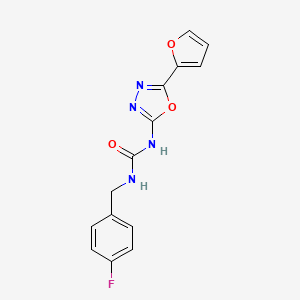

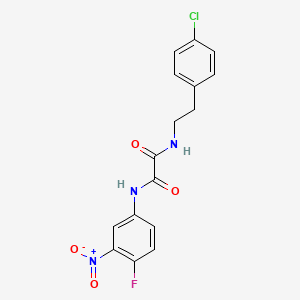

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H17N5O5S and its molecular weight is 415.42. The purity is usually 95%.

BenchChem offers high-quality N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Antioxidant and Anti-inflammatory Activities

A series of compounds similar to the one , specifically thiazolidin derivatives, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Certain compounds demonstrated good antioxidant activity across different assays, while others exhibited excellent anti-inflammatory properties. Notably, some derivatives showed both antioxidant and anti-inflammatory activities, suggesting their potential as multifunctional therapeutic agents (Koppireddi et al., 2013).

Dual Inhibitory Activities

Research on thieno[2,3-d]pyrimidine derivatives revealed compounds with potent dual inhibitory activities against human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These findings indicate the potential of such compounds in cancer therapy by inhibiting critical enzymes involved in nucleotide synthesis (Gangjee et al., 2008).

Synthesis and Structural Analysis

The synthesis of p-nitrophenyl derivatives has been explored for the development of inhibitors targeting specific enzymes. Such synthetic endeavors provide a foundation for the design and discovery of new therapeutic agents by modifying the structural components of the molecule to enhance activity and selectivity (Bedi et al., 1978).

Antimicrobial Activity

Pyridothienopyrimidines and related compounds have been synthesized and tested for their antimicrobial activities. Some of these compounds demonstrated promising in vitro antimicrobial properties, highlighting their potential as lead compounds for the development of new antimicrobial agents (Abdel-rahman et al., 2002).

Molecular Docking and DFT Studies

Novel pyrimidiopyrazole derivatives were synthesized and their antitumor activities were evaluated. Molecular docking and Density Functional Theory (DFT) studies were conducted to understand the interaction mechanisms with biological targets and to analyze the stability and reactivity of these compounds. Such computational studies are crucial for rational drug design and optimization (Fahim et al., 2019).

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide involves the reaction of 4-nitroaniline with 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then treated with acetic anhydride to yield the final product.", "Starting Materials": [ "4-nitroaniline", "2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "Acetic anhydride" ], "Reaction": [ "Step 1: Dissolve 4-nitroaniline (1.0 equiv) and 2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetic acid (1.1 equiv) in dry dichloromethane.", "Step 2: Add N,N'-dicyclohexylcarbodiimide (DCC) (1.2 equiv) and 4-dimethylaminopyridine (DMAP) (0.1 equiv) to the reaction mixture and stir at room temperature for 24 hours.", "Step 3: Filter the reaction mixture to remove the dicyclohexylurea byproduct and concentrate the filtrate under reduced pressure.", "Step 4: Dissolve the resulting intermediate in acetic anhydride (2.0 equiv) and stir at room temperature for 24 hours.", "Step 5: Quench the reaction by adding water and extract the product with dichloromethane.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide." ] } | |

Número CAS |

900004-11-7 |

Nombre del producto |

N-(4-nitrophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide |

Fórmula molecular |

C18H17N5O5S |

Peso molecular |

415.42 |

Nombre IUPAC |

N-(4-nitrophenyl)-2-(1,3,6-trimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide |

InChI |

InChI=1S/C18H17N5O5S/c1-10-8-19-16-14(17(25)22(3)18(26)21(16)2)15(10)29-9-13(24)20-11-4-6-12(7-5-11)23(27)28/h4-8H,9H2,1-3H3,(H,20,24) |

Clave InChI |

BZDLEIPULZJMBI-UHFFFAOYSA-N |

SMILES |

CC1=CN=C2C(=C1SCC(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C(=O)N(C(=O)N2C)C |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-amino-5-[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2544595.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2544600.png)

![2-[(3-butyl-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2544603.png)

![1'-[(2,6-Dichlorophenyl)methyl]-3-(4-methoxyphenyl)spiro[1,3-thiazolidine-2,3'-indole]-2',4-dione](/img/structure/B2544605.png)

![6-(4-methoxybenzyl)-2-((4-vinylbenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2544611.png)

![[(2S)-1-(triphenylmethyl)aziridin-2-yl]methyl methanesulfonate](/img/structure/B2544612.png)

![3-{Thieno[2,3-d]pyrimidin-4-yloxy}-1-azabicyclo[2.2.2]octane](/img/structure/B2544614.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[(1-{imidazo[1,2-b]pyridazin-6-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2544615.png)